2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. The presence of a chlorine atom and a methyl group in its structure contributes to its unique chemical reactivity and biological interactions.
This compound can be synthesized from various precursors, primarily through the condensation of isatoic anhydride with aldehydes and amines. It falls under the category of dihydroquinazolinones, which are known for their diverse pharmacological activities. The classification of 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one can be summarized as follows:
The synthesis of 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one can be achieved via several methods:
The choice of solvents, temperature control, and reaction times are critical for optimizing yield and purity. Industrially, methods that utilize environmentally friendly catalysts and solvents are preferred to reduce ecological impact.
The molecular structure of 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one features:
The compound's structural data includes:
2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one can participate in various chemical reactions:
For substitution reactions, reagents such as sodium methoxide or potassium carbonate are frequently employed. Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation processes .
The mechanism of action for 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or bind to particular receptors, influencing various biochemical pathways. The precise pathways depend on the biological context in which it is studied .
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity is largely attributed to the presence of the chlorine atom and the carbonyl group within its structure.
2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one has several significant applications in scientific research:
Traditional synthetic routes to 2-chloro-3-methyl-3,4-dihydroquinazolin-4-one predominantly rely on acid-mediated cyclocondensation between anthranilic acid derivatives and chlorinated aliphatic reagents. The most efficient method involves reacting o-anthranilic acids with chloroacetonitrile under reflux conditions. Systematic optimization demonstrated that a 3:1 molar excess of chloroacetonitrile in methanol at 25°C achieves optimal yields (76-88%) across diverse substituted anthranilic acids [7]. Electron-donating groups (e.g., 5-methyl) enhance yield (84%), while ortho-substituents or strongly electron-withdrawing groups (e.g., 5-nitro) reduce efficiency (16-40%) due to steric hindrance and reduced nucleophilicity [7] [9]. Alternative pathways employ iminophosphorane intermediates via Staudinger-aza-Wittig sequences, where azido-anthranilates react with triphenylphosphine followed by carbonylative cyclization. This method provides excellent regiocontrol but requires stringent anhydrous conditions [4] [9].
Table 1: Optimization of Anthranilic Acid Cyclocondensation for 2-Chloro-3-methylquinazolin-4-one Synthesis
Anthranilic Acid Substituent | Chloroacetonitrile Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
None (2a) | 3.0 | 25 | 2 | 88 |
5-Methyl (2d) | 3.0 | 25 | 2 | 84 |
6-Fluoro (2f) | 3.0 | 25 | 2 | 77 |
5-Hydroxy (2k) | 3.0 | 25 | 2 | 40 |
5-Nitro (2l) | 3.0 | 25 | 2 | 16 |
Photoredox catalysis has emerged as a sustainable alternative for constructing the quinazolinone core under mild, solvent-free conditions. This approach utilizes visible-light irradiation (e.g., blue LEDs) with iridium- or ruthenium-based photocatalysts (e.g., [Ir(ppy)₃], Ru(bpy)₃Cl₂) to generate radical intermediates from chloroalkyl precursors. A particularly efficient protocol involves the oxidative cyclization of 2-aminoarylketones with chloroalkanes via single-electron transfer (SET). The solvent-free system enhances atom economy and reduces energy inputs while achieving near-quantitative yields within 1-2 hours. Key advantages include exceptional functional group tolerance and avoidance of high temperatures that could decompose sensitive substituents [2] [6]. Mechanistic studies confirm the involvement of α-chloroalkyl radicals, which undergo nucleophilic attack by the aryl-amino group followed by oxidative aromatization. Recent advances incorporate organosilanol co-catalysts, enabling fluoride-free activation cycles that enhance compatibility with base-sensitive functionalities [6].
Table 2: Optimization of Photoredox Cyclization Parameters for Quinazolinone Synthesis
Photocatalyst (mol%) | Light Source | Reaction Atmosphere | Additive | Time (h) | Yield (%) |
---|---|---|---|---|---|
[Ir(ppy)₃] (2) | Blue LEDs (456 nm) | Air | None | 1.5 | 95 |
Ru(bpy)₃Cl₂ (2) | Blue LEDs (456 nm) | O₂ | K₂CO₃ (1.5 eq) | 2.0 | 89 |
Eosin Y (5) | Green LEDs (530 nm) | N₂ | iPr₂NEt (2 eq) | 3.0 | 78 |
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.5) | White LEDs | Air | PhSi(OH)₃ (1 eq) | 1.0 | 92 |
Microwave irradiation revolutionizes quinazolinone synthesis through dramatically accelerated reaction kinetics and improved yields. A validated one-pot protocol combines o-anthranilic acids, trimethyl orthoacetate, and ammonium chloride under solvent-free microwave irradiation (120°C, 300 W). This approach delivers 2-chloro-3-methyl-3,4-dihydroquinazolin-4-one in 15 minutes with 94% yield—significantly outperforming conventional thermal methods requiring 6-24 hours [9] [5]. Critical parameters include precise power modulation (to prevent decomposition) and stoichiometric optimization (1:1.2:1.5 ratio of acid/orthoester/NH₄Cl). The closed-reactor system facilitates reaction homogeneity and minimizes volatile reagent loss. This method is particularly advantageous for introducing electron-deficient quinazolinones, where traditional condensation suffers from low conversions. Energy assessments confirm an 85% reduction in process energy intensity compared to reflux methods, aligning with green chemistry principles [2] [9].
The C2-chlorine in 2-chloro-3-methyl-3,4-dihydroquinazolin-4-one serves as a versatile handle for Pd-catalyzed cross-coupling, enabling strategic C-C and C-heteroatom bond formation. Key reactions include:
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at C2 Position
Coupling Type | Catalyst System | Base/Solvent | Reaction Temp (°C) | Yield Range (%) | Key Applications |
---|---|---|---|---|---|
Sonogashira (Alkynylation) | Pd(PPh₃)₄ (5 mol%)/CuI (10 mol%) | Et₃N/THF | 65 | 75-92 | Fluorescent probes |
Suzuki (Arylation) | Pd(OAc)₂ (3 mol%)/SPhos (6 mol%) | K₃PO₄/toluene:H₂O (4:1) | 85 | 80-88 | EGFR inhibitor scaffolds |
Buchwald-Hartwig (Amination) | Pd₂(dba)₃ (2.5 mol%)/BINAP (6 mol%) | Cs₂CO₃/toluene | 100 | 70-85 | Kinase-targeted anilinoquinazolines |
Hiyama-Denmark (Arylation) | Pd(dppf)Cl₂ (3 mol%) | KF/Ag₂O/DMF | 80 | 82-90 | Silanol-based functionalization |
Notably, Hiyama-Denmark coupling using aryl silanols (e.g., PhSi(OH)₃) with KF/Ag₂O activation provides a low-toxicity alternative to boron reagents, achieving 82-90% yields without genotoxic byproducts [6] [3]. All Pd-catalyzed protocols require rigorous oxygen exclusion (via N₂/Ar sparging) to prevent catalyst deactivation.
The quinazolinone scaffold undergoes targeted C3-functionalization via N-demethylation or side-chain elaboration for advanced applications. A critical modification involves hydroxamic acid conjugation at C3 for dual-action therapeutic agents. This is achieved through:
Linker length critically influences biological activity; C4-C6 alkyl chains optimize HDAC inhibitory potency in dual PI3K/HDAC inhibitors. For instance, compound 48c (containing a -CONH-(CH₂)₅-NHOH moiety) exhibits <10 nM IC₅₀ against PI3Kγ/δ and HDAC6, demonstrating synergistic antiproliferative effects in leukemia models [4]. Computational modeling confirms that C6 linkers enable optimal pharmacophore spatial alignment for simultaneous target engagement. Alternative linkers include PEG chains (enhancing solubility) and aryl ethynyl spacers (rigidifying the structure for selective kinase inhibition).
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: